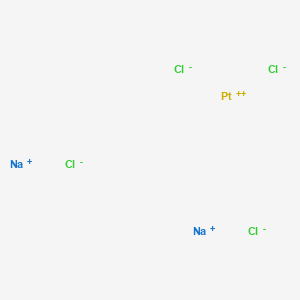

四氯合铂(II)酸二钠,(SP-4-1)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of platinum complexes has been explored in various studies. In one such study, the reaction of trans,trans-(C6F5)(p-tol3P)2Pt(C≡C)nPt(P-p-tol3)2(C6F5) with Ph2P(CH2)3PPh2 yielded tetraplatinum complexes with a high efficiency ranging from 95% to 81%. These complexes feature two sp carbon chains that span two 12-membered-ring termini. The synthesis process is notable for its high yield and the formation of complex structures with laterally arrayed sp carbon chains .

Molecular Structure Analysis

The molecular structure of platinum complexes can exhibit various coordination geometries. For instance, Bis(8-quinolinolato-N,O)platinum(II) has a centrosymmetric planar structure with trans coordination. The molecules of this complex form an inclined pi stack with an interplanar spacing of 3.400 (6) Å. This structural arrangement is significant as it can influence the physical properties and reactivity of the complex .

Chemical Reactions Analysis

The reactivity of platinum complexes is often probed through various analytical techniques. In the case of the tetraplatinum complexes mentioned earlier, their chain-chain interactions were investigated using crystallography, UV-visible spectroscopy, cyclic voltammetry, and thermolyses. These methods provide insights into the electronic and thermal stability of the complexes, as well as their potential for electron transfer processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of platinum complexes are closely related to their molecular structures. For example, the compound 8-hydroxyquinolinium dichloro(8-quinolinolato-N,O)platinate(II) tetrahydrate is water-soluble and serves as a synthetic intermediate for the insoluble neutral compound Bis(8-quinolinolato-N,O)platinum(II). The alternating pi stack formed by the uncoordinated 8-hydroxyquinolinium cations and the monoquinolinolate-Pt complex contributes to the fluorescence and phosphorescence properties of the compound. The origins of these luminescent properties are attributed to the respective components of the complex .

科学研究应用

1. 化学反应性和络合物形成

四氯合铂(II)酸二钠,又称铂-β-二酮,表现出与不同配体的不同反应性。例如,它与 2-(ROCH2)C5H4N 反应形成单核和乙酰(氯)铂(II)配合物,突出了其在形成各种化学结构方面的多功能性。这些反应对于理解铂化合物的基本反应性和其在催化和材料科学中的潜在应用至关重要 (Gosavi 等人,2005).

2. 结构研究和细胞毒性

已经对像二氯二(l-脯氨酸)铂(II)钾这样的铂(II)配合物的结构性质和细胞毒性进行了研究。这些研究对于理解这些配合物的分子结构及其潜在的生物相互作用至关重要,特别是在抗肿瘤活性的背景下 (Yousef 等人,2011).

3. 介晶和发光性质

另一个应用是在研究某些铂(II)配合物的介晶和发光性质。该领域的研究探索了这些配合物在开发具有独特光学性质的新材料中的潜力,这些材料可用于显示器、照明和光子器件 (Santoro 等人,2009).

安全和危害

属性

IUPAC Name |

disodium;platinum(2+);tetrachloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Na.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSGJRDAUMCHRP-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Na2Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13965-91-8 (Parent) |

Source

|

| Record name | Sodium chloroplatinite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

382.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platinate(2-), tetrachloro-, disodium, (SP-4-1)- | |

CAS RN |

10026-00-3 |

Source

|

| Record name | Sodium chloroplatinite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), tetrachloro-, sodium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)

![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)